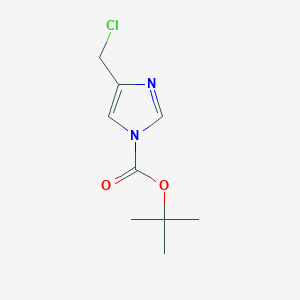
(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride” is also known as Toluidine Blue . It is a nuclear stain that may be used as an alternative to methylene blue . The molecular formula is C15H16ClN3S and the molecular weight is 305.82 g/mol .
Molecular Structure Analysis
The molecular structure of Toluidine Blue involves a phenothiazine group, which is a tricyclic compound that includes nitrogen and sulfur atoms . The compound also contains a dimethylazanium group .Chemical Reactions Analysis
Toluidine Blue has been studied in reactions with perchlorate ion in acidic medium . The reaction is first order in both the oxidant and the reductant . Toluidine Blue also forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting large hypsochromic shifts in their UV-vis profiles .Physical And Chemical Properties Analysis
Toluidine Blue is a solid with a green color . It is soluble in water . The compound has a molecular weight of 305.82 g/mol .Scientific Research Applications
Polyelectrolyte–Dye Interactions
The compound forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting significant shifts in their UV-visible spectra, which is useful in studying dye interactions .
Kinetics and Mechanism of Reaction
Studies have been conducted on the kinetics and mechanism of reaction of the compound with Perchlorate ion, which is important for understanding its reactivity and potential applications in chemical processes .
Effect of Ionic Strength on Reaction
Research has investigated the effect of ionic strength on the reaction rate of the compound, which is valuable for optimizing conditions in various chemical reactions .
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound is involved in redox reactions .
Mode of Action
The compound, referred to as TB, interacts with its targets through redox reactions . The reaction is first order in both the oxidant and the reductant . The redox reaction displayed a 1:1 stoichiometry .
Biochemical Pathways
It’s known that the compound is involved in redox reactions, which are fundamental to numerous biochemical pathways .
Pharmacokinetics
The second-order rate constant of the reaction increases with an increase in acid concentration .
Result of Action
It’s known that the compound is involved in redox reactions, which can have various effects at the molecular and cellular level .
Action Environment
The action of the compound is influenced by environmental factors such as acid concentration, ionic strength, and dielectric constant . The second-order rate constant of the reaction increases with an increase in acid concentration, but decreases with an increase in ionic strength and dielectric constant . Added anions inhibited the reaction rate .
properties
IUPAC Name |
(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H15N3S.4ClH.Zn/c2*1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;;;;;/h2*4-8,16H,1-3H3;4*1H;/q;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQXTSXITPUGRG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-].[Cl-].Cl[Zn]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl4N6S2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466405 |
Source


|
| Record name | SBB058282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride | |
CAS RN |
6586-04-5 |
Source


|
| Record name | SBB058282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)



![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)






![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)
